Cas no 74949-20-5 (Quinoline, 4-chloro-2,7-dimethyl-)

4-Chloro-2,7-dimethylquinoline is a chlorinated and methylated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring chloro and methyl substituents at the 4-, 2-, and 7-positions, enhances its reactivity and utility as an intermediate in organic synthesis. The compound's distinct substitution pattern may influence electronic and steric properties, making it valuable for developing biologically active molecules. It is typically characterized by high purity and stability under standard conditions, ensuring consistent performance in synthetic workflows. Researchers may employ it in heterocyclic chemistry, catalysis, or as a building block for specialized ligands or functional materials. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
Quinoline, 4-chloro-2,7-dimethyl- structure
74949-20-5 structure
Product name:Quinoline, 4-chloro-2,7-dimethyl-
CAS No:74949-20-5
MF:C11H10NCl
Molecular Weight:191.6568
MDL:MFCD09787731
CID:1770708
PubChem ID:12626777

Quinoline, 4-chloro-2,7-dimethyl- 化学的及び物理的性質

名前と識別子

    • Quinoline, 4-chloro-2,7-dimethyl-
    • 4-chloro-2,7-dimethylquinoline
    • 74949-20-5
    • AB52100
    • AKOS006281888
    • AS-60297
    • ZCA94920
    • MDL: MFCD09787731
    • インチ: InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3
    • InChIKey: HFLSHUULSRGNCF-UHFFFAOYSA-N
    • SMILES: CC1=CC=C2C(=CC(=NC2=C1)C)Cl

計算された属性

  • 精确分子量: 191.0501770g/mol
  • 同位素质量: 191.0501770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 12.9Ų

Quinoline, 4-chloro-2,7-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM223665-1g
4-Chloro-2,7-dimethylquinoline
74949-20-5 95%
1g
$592 2023-01-02
Chemenu
CM223665-1g
4-Chloro-2,7-dimethylquinoline
74949-20-5 95%
1g
$559 2021-08-04
Alichem
A189009320-1g
4-Chloro-2,7-dimethylquinoline
74949-20-5 95%
1g
$1047.60 2023-09-01
A2B Chem LLC
AH56544-1mg
4-Chloro-2,7-dimethylquinoline
74949-20-5
1mg
$73.00 2024-04-19
A2B Chem LLC
AH56544-3mg
4-Chloro-2,7-dimethylquinoline
74949-20-5
3mg
$105.00 2024-04-19
Alichem
A189009320-250mg
4-Chloro-2,7-dimethylquinoline
74949-20-5 95%
250mg
$422.92 2023-09-01
A2B Chem LLC
AH56544-2mg
4-Chloro-2,7-dimethylquinoline
74949-20-5
2mg
$86.00 2024-04-19
A2B Chem LLC
AH56544-5mg
4-Chloro-2,7-dimethylquinoline
74949-20-5
5mg
$118.00 2024-04-19
A2B Chem LLC
AH56544-10mg
4-Chloro-2,7-dimethylquinoline
74949-20-5
10mg
$135.00 2024-04-19
eNovation Chemicals LLC
D766943-100mg
4-chloro-2,7-dimethylquinoline
74949-20-5 95%
100mg
$420 2023-05-17

Quinoline, 4-chloro-2,7-dimethyl- 関連文献

Quinoline, 4-chloro-2,7-dimethyl-に関する追加情報

Quinoline, 4-chloro-2,7-dimethyl- (CAS No. 74949-20-5): Properties, Applications, and Market Insights

Quinoline, 4-chloro-2,7-dimethyl- (CAS No. 74949-20-5) is a specialized chlorinated quinoline derivative that has garnered significant attention in the chemical and pharmaceutical industries. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of both chloro and methyl substituents at specific positions (4-chloro and 2,7-dimethyl) imparts unique chemical properties to this molecule, making it a valuable intermediate in synthetic chemistry.

The molecular formula of 4-chloro-2,7-dimethylquinoline is C11H10ClN, with a molecular weight of 191.66 g/mol. Its structural features include a quinoline backbone substituted with a chlorine atom at the 4-position and methyl groups at the 2- and 7-positions. These modifications enhance its reactivity and solubility, making it suitable for various synthetic transformations. Researchers often explore its potential as a building block for heterocyclic compounds, which are pivotal in drug discovery and development.

One of the most prominent applications of Quinoline, 4-chloro-2,7-dimethyl- is in the pharmaceutical sector. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The chloro and methyl groups in this compound can influence its binding affinity to biological targets, making it a candidate for further pharmacological studies. Recent trends in drug discovery emphasize the need for novel small-molecule therapeutics, and this compound fits well into such research paradigms.

In addition to pharmaceuticals, 4-chloro-2,7-dimethylquinoline finds use in the agrochemical industry. Its structural motifs are often incorporated into crop protection agents, where quinolines act as fungicides or insecticides. The growing demand for sustainable agriculture has spurred interest in developing eco-friendly agrochemicals, and this compound's versatility makes it a potential candidate for such applications. Researchers are also investigating its role in polymer chemistry, where it can serve as a monomer or additive to enhance material properties.

The market for Quinoline, 4-chloro-2,7-dimethyl- is influenced by several factors, including advancements in synthetic methodologies and increasing R&D investments in the life sciences sector. Companies specializing in fine chemicals and custom synthesis often list this compound in their catalogs, catering to academic and industrial researchers. Supply chain dynamics and regulatory frameworks also play a role in its availability, with manufacturers ensuring compliance with global safety standards.

From a synthetic perspective, the preparation of 4-chloro-2,7-dimethylquinoline typically involves the chlorination of pre-existing quinoline derivatives or the assembly of the quinoline ring system from simpler precursors. Modern techniques such as catalyzed cross-coupling reactions and green chemistry approaches are being explored to improve yield and reduce environmental impact. These innovations align with the broader industry shift toward sustainable and efficient chemical processes.

For researchers and procurement specialists, understanding the physicochemical properties of Quinoline, 4-chloro-2,7-dimethyl- is crucial. Key parameters include melting point, boiling point, solubility in common solvents, and stability under various conditions. Such data ensures proper handling and application in laboratory or industrial settings. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize and verify the purity of this compound.

In conclusion, Quinoline, 4-chloro-2,7-dimethyl- (CAS No. 74949-20-5) is a versatile chemical with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity profile make it a valuable asset for researchers exploring new applications. As the demand for specialized quinoline derivatives grows, this compound is poised to remain a key player in the fine chemicals market. Future developments in synthetic chemistry and drug discovery will likely further expand its utility and relevance.

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